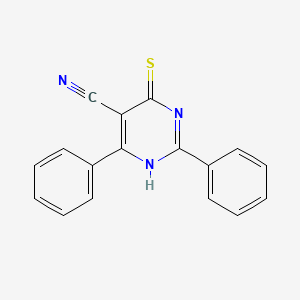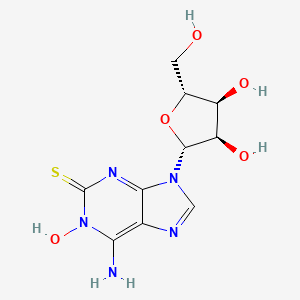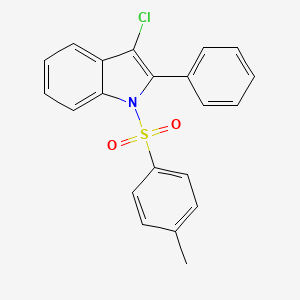
3-chloro-2-phenyl-1-tosyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-phenyl-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a chlorine atom, a phenyl group, and a tosyl group attached to the indole core, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-phenyl-1-tosyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylindole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. The tosyl group can be introduced by reacting the intermediate with tosyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-2-phenyl-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The phenyl and tosyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-amino-2-phenyl-1-tosyl-1H-indole or 3-thio-2-phenyl-1-tosyl-1H-indole.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-phenyl-1-tosyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-2-phenyl-1-tosyl-1H-indole involves its interaction with specific molecular targets. The chlorine and tosyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The indole core can interact with multiple pathways, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylindole: Lacks the chlorine and tosyl groups, making it less reactive in certain chemical reactions.
3-chloro-2-phenylindole: Lacks the tosyl group, affecting its solubility and reactivity.
1-tosyl-2-phenylindole: Lacks the chlorine atom, influencing its biological activity.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
88207-51-6 |
|---|---|
Molekularformel |
C21H16ClNO2S |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
3-chloro-1-(4-methylphenyl)sulfonyl-2-phenylindole |
InChI |
InChI=1S/C21H16ClNO2S/c1-15-11-13-17(14-12-15)26(24,25)23-19-10-6-5-9-18(19)20(22)21(23)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI-Schlüssel |
RZGUVHZYGYHUSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
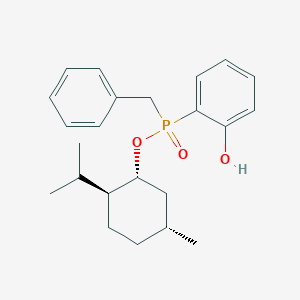

![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
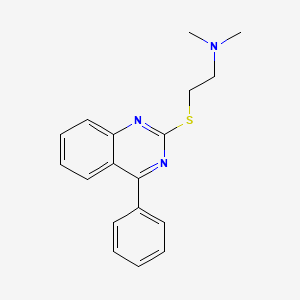
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)

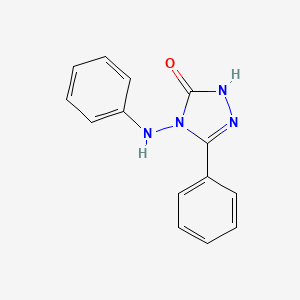
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
